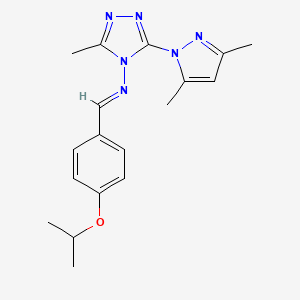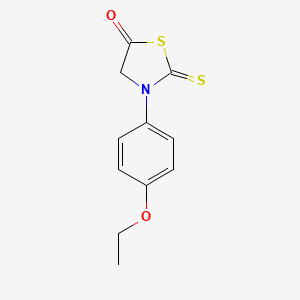![molecular formula C20H26N4O3 B5612532 4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5612532.png)
4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction This section typically introduces the class of compounds to which "4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone" belongs, highlighting their relevance in medicinal chemistry and chemical research. Piperazine derivatives, for example, are known for their central nervous system activity, including acting as serotonin receptor antagonists or agonists, depending on their structural configuration and substitution patterns.
Synthesis Analysis The synthesis of similar piperazine derivatives often involves multi-step chemical reactions, starting from basic chemical entities and proceeding through intermediate compounds. For example, 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives are prepared using a key synthon via 1,3-dipolar cycloaddition reactions with appropriate hydrazonyl chlorides, leading to various substituted pyrazoles linked via a piperazine moiety (Mekky & Sanad, 2020).
Molecular Structure Analysis The molecular structure, especially the conformation of the piperazine ring and its substituents, plays a significant role in the biological activity and chemical behavior of these compounds. For instance, in the structure of 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one, the piperazine ring exhibits an almost perfect chair conformation, which is crucial for its interaction with biological targets (Köysal, Işık & Aytemi̇r, 2004).
Chemical Reactions and Properties Piperazine compounds can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, depending on the functional groups present. These reactions can significantly alter their chemical and biological properties.
Physical Properties Analysis The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals how the piperazine ring adopts a chair conformation, affecting its physical characteristics and reactivity (Faizi, Ahmad & Golenya, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[2-(2-ethoxyethyl)-5-methylpyrazole-3-carbonyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-27-12-11-24-18(13-16(3)21-24)20(26)22-9-10-23(19(25)14-22)17-7-5-15(2)6-8-17/h5-8,13H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCYZSJVWGLNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=CC(=N1)C)C(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-aminoethyl)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5612461.png)
![(1S*,5R*)-3-[(3-chlorophenoxy)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612464.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5612467.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
![1-{5-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-methylphenyl}imidazolidin-2-one](/img/structure/B5612471.png)


![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5612487.png)
![8-[N-(4-fluorobenzyl)-N-methylglycyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612512.png)
![4-{[(4-methoxybenzyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5612524.png)
![4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]benzoic acid](/img/structure/B5612533.png)
![N'-[4-(diethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5612537.png)
![1-(4-fluoro-3-methoxybenzyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5612544.png)